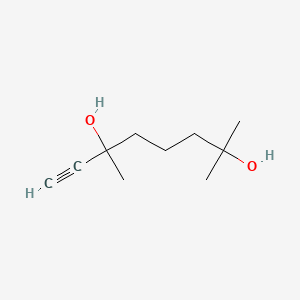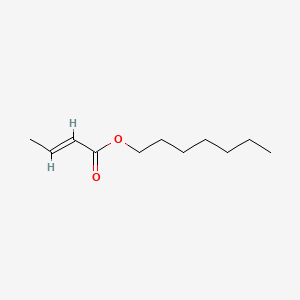
Heptyl 2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl crotonate is an ester compound formed from heptanol and crotonic acid. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. Heptyl crotonate, specifically, is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptyl crotonate can be synthesized through the esterification reaction between heptanol and crotonic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction can be represented as follows:
Heptanol+Crotonic Acid→Heptyl Crotonate+Water
Industrial Production Methods: In industrial settings, the production of heptyl crotonate involves continuous esterification processes where heptanol and crotonic acid are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from water and unreacted starting materials.
Types of Reactions:
Oxidation: Heptyl crotonate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of heptyl crotonate can yield heptanol and crotonic acid.
Substitution: Heptyl crotonate can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Heptanoic acid and crotonic acid.
Reduction: Heptanol and crotonic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Heptyl crotonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
Heptyl crotonate can be compared with other esters such as:
- Ethyl crotonate
- Methyl crotonate
- Butyl crotonate
Uniqueness: Heptyl crotonate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain esters. This affects its solubility, boiling point, and reactivity, making it suitable for specific applications where other esters may not be as effective.
Comparison with Similar Compounds
- Ethyl crotonate: Shorter alkyl chain, used in similar applications but with different physical properties.
- Methyl crotonate: Even shorter alkyl chain, more volatile and less hydrophobic.
- Butyl crotonate: Intermediate chain length, used in fragrances and flavoring agents.
Properties
CAS No. |
83783-78-2 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
heptyl (E)-but-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-3-5-6-7-8-10-13-11(12)9-4-2/h4,9H,3,5-8,10H2,1-2H3/b9-4+ |
InChI Key |
DOBPEHKISOHXTE-RUDMXATFSA-N |
Isomeric SMILES |
CCCCCCCOC(=O)/C=C/C |
Canonical SMILES |
CCCCCCCOC(=O)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


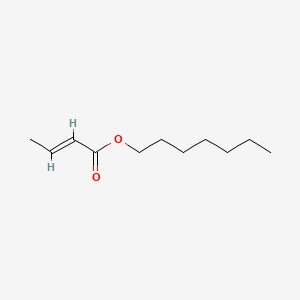
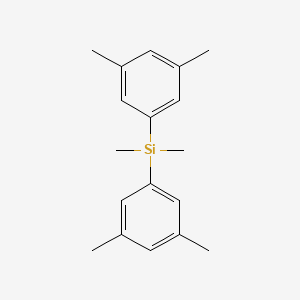
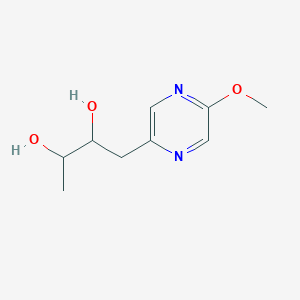
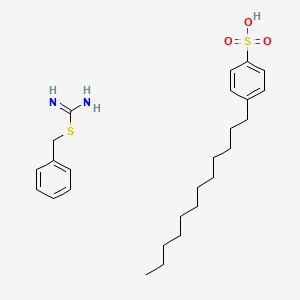
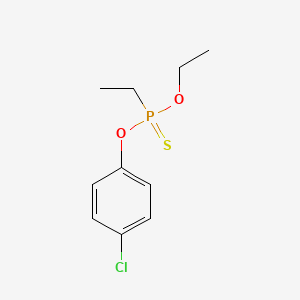





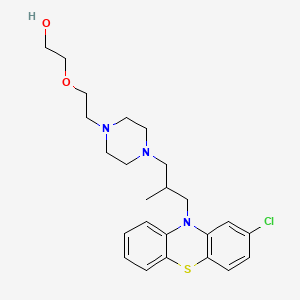
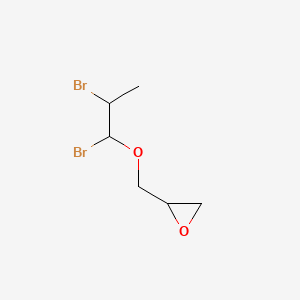
![7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt](/img/structure/B13734698.png)
